molecular formula C27H18N6O B2515045 N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide CAS No. 891112-81-5

N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide

Cat. No.: B2515045
CAS No.: 891112-81-5
M. Wt: 442.482
InChI Key: BOWFMQUZKKDTBR-UHFFFAOYSA-N
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Description

N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide: is a complex organic compound characterized by its intricate molecular structure

Mechanism of Action

    Target of Action

    Compounds in the triazolo[4,3-b]pyridazine class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

    Mode of Action

    The mode of action of these compounds often involves interactions with specific target receptors, facilitated by their ability to form hydrogen bonds . The exact nature of these interactions would depend on the specific targets involved.

    Pharmacokinetics

    The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, would depend on their specific chemical structure. In silico pharmacokinetic and molecular modeling studies have been used to predict these properties for some compounds in this class .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of a suitable precursor containing the pyridine and triazole moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the ring-closure reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would be optimized for efficiency and yield. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its potential as a ligand for various receptors or enzymes can provide insights into biological processes and pathways.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may make it suitable for targeting specific diseases or conditions, such as cancer or neurological disorders.

Industry: In the industrial sector, this compound could be utilized in the development of new materials or as a component in chemical formulations. Its properties may enhance the performance of products in various applications.

Comparison with Similar Compounds

  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

  • N-(3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl)alkanamides, carbamates, and ureas

Uniqueness: Compared to similar compounds, N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide stands out due to its specific structural features, such as the presence of the naphthamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Biological Activity

N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Compound Overview

The compound is characterized by a unique structure that includes a pyridine ring, a triazolopyridazine moiety, and a naphthamide group. Such structural features are often linked to significant biological activities, particularly in cancer research and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in cancer progression. For instance, it targets c-Met and Pim-1 kinases, which play critical roles in cellular signaling pathways related to tumor growth and metastasis. Studies indicate that it exhibits an IC50 value of approximately 0.163 μM against c-Met and 0.283 μM against Pim-1 .
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells. For example, it has been observed to significantly increase caspase-9 activity and promote cell cycle arrest at the S phase in MCF-7 breast cancer cells .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound across various cancer cell lines:

Cell Line IC50 (μM) Effect
MCF-70.15 ± 0.08Strong antiproliferative effect
A5490.83 ± 0.07Significant cytotoxicity
HeLa2.85 ± 0.74Moderate cytotoxicity

These results highlight the compound's potential as an anticancer agent through its ability to inhibit cell proliferation effectively.

Enzyme Inhibition Studies

The compound's inhibitory effects on key enzymes were also assessed:

Enzyme IC50 (μM) Comments
c-Met0.163 ± 0.01Potent inhibitor
Pim-10.283 ± 0.01Effective against cancer-related pathways

Case Studies

In a notable study involving the synthesis and evaluation of various triazolopyridazine derivatives, this compound was identified as a promising candidate due to its dual inhibitory action on c-Met and Pim-1 kinases . The study utilized the NCI 60-panel cell line assay to assess anticancer activity and confirmed significant therapeutic potential through molecular docking studies that elucidated binding modes and action targets.

Properties

IUPAC Name

N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N6O/c34-27(22-9-8-18-4-1-2-5-20(18)16-22)29-23-7-3-6-21(17-23)24-10-11-25-30-31-26(33(25)32-24)19-12-14-28-15-13-19/h1-17H,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWFMQUZKKDTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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